Tie2-Kinase-Inhibitor

Übersicht

Beschreibung

Tie2 Kinase Inhibitor is a compound that specifically targets the Tie2 receptor tyrosine kinase, which plays a crucial role in angiogenesis, the process of new blood vessel formation. This receptor is primarily expressed on endothelial cells and is activated by angiopoietins. Inhibiting Tie2 kinase can disrupt angiogenesis, making it a valuable target in cancer therapy and other diseases involving abnormal blood vessel growth .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, Tie2 Kinase Inhibitors are used as tools to study the mechanisms of angiogenesis and to develop new synthetic methods for kinase inhibitors. They serve as model compounds for understanding structure-activity relationships and for designing more potent and selective inhibitors.

Biology

In biological research, these inhibitors are used to study the role of Tie2 in endothelial cell function and vascular biology. They help elucidate the signaling pathways involved in angiogenesis and vascular permeability.

Medicine

Medically, Tie2 Kinase Inhibitors are being investigated for their potential to treat cancers, particularly those that are highly vascularized. They are also being explored for use in diseases like diabetic retinopathy and age-related macular degeneration, where abnormal blood vessel growth is a problem .

Industry

In the pharmaceutical industry, Tie2 Kinase Inhibitors are part of drug development pipelines aimed at creating new therapies for cancer and other angiogenesis-related diseases. They are also used in the development of diagnostic tools and biomarkers for these conditions .

Biochemische Analyse

Biochemical Properties

Tie2 kinase inhibitor plays a crucial role in biochemical reactions by selectively inhibiting the activity of the Tie2 receptor tyrosine kinase. This receptor is primarily expressed in endothelial cells and is involved in angiogenesis and vascular maintenance. The compound interacts with the ATP-binding site of the Tie2 receptor, thereby blocking its kinase activity with an IC50 value of 250 nM . This inhibition is highly selective, being 200-fold more potent for Tie2 compared to other kinases such as p38 . By inhibiting Tie2, the compound disrupts angiogenesis and tumor growth, making it a promising candidate for cancer therapy.

Cellular Effects

Tie2 kinase inhibitor exerts significant effects on various cell types and cellular processes. In endothelial cells, it inhibits angiogenesis by blocking the Tie2 signaling pathway, which is essential for vascular remodeling and maintenance . This inhibition leads to reduced endothelial cell proliferation, migration, and survival. Additionally, the compound affects tumor cells by reducing their ability to recruit Tie2-expressing macrophages, which are crucial for tumor angiogenesis and metastasis . Consequently, Tie2 kinase inhibitor can impair tumor growth and metastasis, highlighting its potential as an anti-cancer agent.

Molecular Mechanism

The molecular mechanism of Tie2 kinase inhibitor involves its binding to the ATP-binding site of the Tie2 receptor tyrosine kinase. This binding inhibits the receptor’s kinase activity, preventing the phosphorylation of downstream signaling molecules involved in angiogenesis and vascular maintenance . The inhibition of Tie2 signaling disrupts the angiopoietin-Tie2 axis, which is critical for endothelial cell function and tumor angiogenesis . By blocking this pathway, Tie2 kinase inhibitor effectively reduces angiogenesis, tumor growth, and metastasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tie2 kinase inhibitor have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity over extended periods. Its degradation and long-term effects on cellular function have been studied in both in vitro and in vivo models. In vitro studies have shown that prolonged exposure to Tie2 kinase inhibitor leads to sustained inhibition of endothelial cell proliferation and angiogenesis . In vivo studies have demonstrated that the compound can delay tumor growth and reduce metastasis over time .

Dosage Effects in Animal Models

The effects of Tie2 kinase inhibitor vary with different dosages in animal models. At lower doses, the compound effectively inhibits angiogenesis and tumor growth without causing significant toxicity . At higher doses, some adverse effects have been observed, including potential toxicity to normal tissues. These threshold effects highlight the importance of optimizing the dosage to achieve maximum therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

Tie2 kinase inhibitor is involved in several metabolic pathways, primarily related to its interaction with the Tie2 receptor. The compound is metabolized by enzymes in the liver, and its metabolites are excreted through the kidneys . The inhibition of Tie2 signaling by the compound affects metabolic flux and metabolite levels in endothelial cells, leading to reduced angiogenesis and tumor growth . Additionally, the compound’s interaction with other enzymes and cofactors involved in angiogenesis further modulates its metabolic pathways .

Transport and Distribution

Within cells and tissues, Tie2 kinase inhibitor is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and localization in endothelial cells . Once inside the cells, it accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on the Tie2 receptor . The distribution of the compound within tissues is influenced by its binding affinity to the Tie2 receptor and other cellular components .

Subcellular Localization

Tie2 kinase inhibitor exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus of endothelial cells, where it interacts with the Tie2 receptor and other signaling molecules . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments . The subcellular localization of Tie2 kinase inhibitor is essential for its ability to inhibit angiogenesis and tumor growth effectively .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tie2 Kinase Inhibitors typically involves multi-step organic synthesis. One common approach is the use of a core scaffold that can be modified to enhance specificity and potency. For example, the synthesis might start with a heterocyclic compound, which is then functionalized through various chemical reactions such as halogenation, alkylation, and amination.

Industrial Production Methods

Industrial production of Tie2 Kinase Inhibitors often involves optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting solvents and reagents that are readily available and environmentally friendly, as well as developing purification methods to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are commonly used in the purification process .

Analyse Chemischer Reaktionen

Types of Reactions

Tie2 Kinase Inhibitors undergo several types of chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule, often to increase polarity or reactivity.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms to reduce the molecule.

Substitution: Replacement of one functional group with another to modify the compound’s properties.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Wirkmechanismus

Tie2 Kinase Inhibitors exert their effects by binding to the ATP-binding site of the Tie2 receptor, thereby preventing its activation by angiopoietins. This inhibition blocks downstream signaling pathways that promote endothelial cell survival, proliferation, and migration. Key pathways affected include the PI3K/Akt and MAPK pathways, which are crucial for cell growth and survival.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

VEGFR-Inhibitoren: Ziel ist der vaskuläre endotheliale Wachstumsfaktor-Rezeptor, ein weiterer Schlüsselfaktor bei der Angiogenese.

PDGFR-Inhibitoren: Ziel ist der von Blutplättchen abgeleitete Wachstumsfaktor-Rezeptor, der an der Reifung von Blutgefäßen beteiligt ist.

FGFR-Inhibitoren: Ziel ist der Fibroblasten-Wachstumsfaktor-Rezeptor, der ebenfalls eine Rolle bei der Angiogenese spielt.

Einzigartigkeit

Tie2-Kinase-Inhibitoren sind einzigartig in ihrer gezielten Abzielung auf den Tie2-Rezeptor, der hauptsächlich an den späteren Stadien der Angiogenese und der Gefäßstabilisierung beteiligt ist. Diese Spezifität kann zu weniger Nebenwirkungen führen als bei Inhibitoren, die mehrere Rezeptoren angreifen. Darüber hinaus können Tie2-Kinase-Inhibitoren bei bestimmten Krebsarten und Krankheiten effektiver sein, bei denen Tie2 eine dominierende Rolle spielt.

Eigenschaften

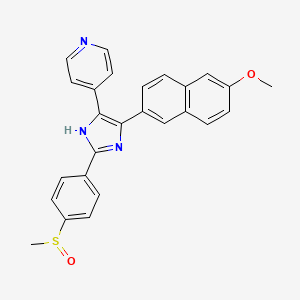

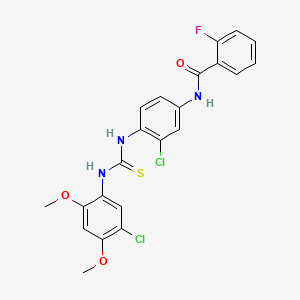

IUPAC Name |

4-[4-(6-methoxynaphthalen-2-yl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N3O2S/c1-31-22-8-5-19-15-21(4-3-20(19)16-22)25-24(17-11-13-27-14-12-17)28-26(29-25)18-6-9-23(10-7-18)32(2)30/h3-16H,1-2H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SINQIEAULQKUPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C3=C(NC(=N3)C4=CC=C(C=C4)S(=O)C)C5=CC=NC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635231 | |

| Record name | 4-[4-(6-Methoxynaphthalen-2-yl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948557-43-5 | |

| Record name | 4-[4-(6-Methoxynaphthalen-2-yl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[Bis(naphthalen-1-ylmethyl)amino]butanoic acid](/img/structure/B1683075.png)

![n-Hydroxy-2-[(4-methoxy-benzenesulfonyl)-pyridin-3-ylmethyl-amino]-3-methyl-benzamide](/img/structure/B1683078.png)